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molecular formula C3F6O B3028632 Hexafluoropropylene oxide CAS No. 25038-02-2

Hexafluoropropylene oxide

Cat. No. B3028632
M. Wt: 166.02 g/mol
InChI Key: PGFXOWRDDHCDTE-UHFFFAOYSA-N
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Patent
US04709060

Procedure details

CF3CF2COF (b.p. -28° C.) is prepared by flowing hexafluoropropylene oxide through a stainless steel reactor tube containing active carbon carrying 3% by weight of potassium fluoride kept at 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1([F:6])F.[F-:11].[K+]>>[C:2]([C:3]([C:4]([F:6])=[O:7])([F:8])[F:11])([F:10])([F:9])[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(C(F)(F)O1)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 150° C.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)C(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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